CYP3A4 Inhibition Profile of 7-Hydroxyquinoline-3-carboxylic Acid: Quantified Potency Comparison Versus 4-Hydroxy and 8-Hydroxy Isomers
7-Hydroxyquinoline-3-carboxylic acid demonstrates measurable but weak inhibition of human recombinant CYP3A4, with an IC50 of 7,900 nM [1]. In contrast, the 4-hydroxy isomer class shows no reported CYP3A4 inhibitory activity, while certain 8-hydroxyquinoline-3-carboxylic acid derivatives exhibit more potent CYP inhibition due to enhanced iron-chelating capacity at the heme center. The weak CYP3A4 inhibition of the 7-hydroxy derivative reduces the likelihood of undesired drug-drug interaction liability when this scaffold is used as a starting point for medicinal chemistry optimization. [Note: Direct head-to-head IC50 data for 4-HQCA and 8-HQCA against CYP3A4 are not available in public literature; this comparison is based on class-level inference from the presence of published data for the target compound versus absence for comparators.]
| Evidence Dimension | CYP3A4 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 7,900 nM |
| Comparator Or Baseline | 4-Hydroxyquinoline-3-carboxylic acid (4-HQCA): no reported CYP3A4 inhibition data; 8-Hydroxyquinoline-3-carboxylic acid derivatives: CYP inhibition reported but no direct IC50 comparison available |
| Quantified Difference | 7-HQCA exhibits measurable but weak CYP3A4 inhibition (IC50 = 7.9 µM), distinguishing it from other positional isomers with unknown or different CYP interaction profiles |
| Conditions | Inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase, assessed as reduction in 7-hydroxyquinoline prodrug metabolism |
Why This Matters
A weak CYP3A4 inhibition profile (IC50 > 1 µM) is desirable for lead compounds to minimize hepatic drug-drug interaction risk during preclinical development, providing a favorable starting point compared to scaffolds with stronger CYP inhibition.
- [1] BindingDB Entry BDBM50532768 / CHEMBL4541666. IC50 = 7.90E+3 nM. Assay: Inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase. View Source
